Cas no 1245646-53-0 (1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)-)

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)- structure
1245646-53-0 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)-
CAS No:1245646-53-0
MF:C13H8BrN3O4S
MW:382.18932056427
MDL:MFCD18072772
CID:4564383
PubChem ID:134819120
Update Time:2025-07-19

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)-
    • 1-(benzenesulfonyl)-4-bromo-5-nitropyrrolo[2,3-b]pyridine
    • E81551
    • 1245646-53-0
    • DB-201855
    • CS-0131498
    • 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 1-(benzenesulfonyl)-4-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD18072772
    • Inchi: 1S/C13H8BrN3O4S/c14-12-10-6-7-16(13(10)15-8-11(12)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H
    • InChI Key: YXUHIHIADYTVEQ-UHFFFAOYSA-N
    • SMILES: C12N(S(C3=CC=CC=C3)(=O)=O)C=CC1=C(Br)C([N+]([O-])=O)=CN=2

Computed Properties

  • Exact Mass: 380.94189g/mol
  • Monoisotopic Mass: 380.94189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 106Ų

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)- Pricemore >>

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Additional information on 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)-: A Multifunctional Scaffold in Modern Pharmaceutical Research

1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The core structure of this compound, characterized by a fused pyrrole and pyridine ring system, provides a versatile platform for the introduction of diverse functional groups. The 4-bromo-5-nitro substituents on the pyrrolo[2,3-b]pyridine ring system further enhance its chemical reactivity and biological relevance. The presence of the phenylsulfonyl group at the 1-position introduces additional functional diversity, enabling the compound to interact with multiple biological targets.

The CAS No. 1245646-53-0 designation for this compound underscores its unique chemical identity and ensures accurate identification in scientific literature and commercial applications. This compound belongs to the broader class of pyrrolopyridine derivatives, which have been extensively studied for their applications in drug discovery and materials science. Recent advances in synthetic methodologies have enabled the efficient synthesis of this compound, facilitating its exploration in various research domains.

Recent studies have highlighted the potential of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsullyn in the development of novel therapeutic agents. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated its ability to modulate kinase activity, making it a promising candidate for the treatment of inflammatory diseases. The 4-bromo-5-nitro substituents are believed to play a critical role in stabilizing the compound's conformation, thereby enhancing its binding affinity to target proteins.

Additionally, the phenylsulfonyl group contributes to the compound's hydrophobic properties, which are essential for its interaction with lipid membranes and cellular targets. This structural feature also influences the compound's solubility characteristics, a critical parameter in pharmaceutical formulation development. Researchers have also explored the use of this compound as a building block for the synthesis of more complex molecules with enhanced pharmacological profiles.

Advances in computational chemistry have further accelerated the study of this compound. Molecular docking studies have revealed its potential to bind to specific protein targets, such as certain tyrosine kinase receptors. These findings are supported by experimental data from in vitro assays, which have demonstrated the compound's ability to inhibit cellular proliferation in cancer cell lines. This dual functionality makes it a valuable tool in the design of multitarget drugs.

The 1H-Pyrrolo[2,3-b]pyridine scaffold has also been investigated for its applications in materials science. Its planar structure and aromatic nature make it suitable for the development of organic semiconductors and photovoltaic materials. Recent research has shown that derivatives of this compound can exhibit excellent charge transport properties, which are essential for the performance of organic electronic devices.

One of the key advantages of this compound is its chemical versatility. The presence of multiple functional groups allows for the synthesis of a wide range of derivatives through various chemical modifications. For example, the 4-bromo-5-nitro substituents can be selectively reduced or substituted to generate new compounds with distinct biological activities. This flexibility has led to the development of several analogs with improved pharmacokinetic profiles.

Moreover, the phenylsulfonyl group can be modified to enhance the compound's solubility and bioavailability. Researchers have explored the use of sulfonamide derivatives to improve the compound's interaction with biological membranes, which is crucial for its therapeutic efficacy. These modifications have been shown to increase the compound's cellular uptake and prolong its residence time in target tissues.

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)- has been optimized using modern synthetic techniques, including microwave-assisted reactions and catalytic methods. These approaches have significantly reduced the reaction time and improved the yield of the target compound. The use of green chemistry principles in its synthesis has also been emphasized to minimize environmental impact and ensure sustainable production.

Despite its promising applications, the compound presents challenges in terms of its metabolic stability and potential toxicity. Ongoing research is focused on understanding its metabolic pathways and identifying strategies to enhance its safety profile. For example, the introduction of hydrophilic substituents has been shown to reduce its potential for off-target effects, making it a safer candidate for therapeutic use.

In conclusion, 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-nitro-1-(phenylsulfonyl)- represents a significant advancement in the field of medicinal chemistry. Its unique structural features and functional versatility make it a valuable scaffold for the development of new therapeutic agents and materials. Continued research into its properties and applications is expected to yield further insights into its potential in both pharmaceutical and industrial contexts.

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